2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate: is a complex organic compound with a unique structure that combines a nitrophenyl group, a pyrrolidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a phenyl precursor.
Esterification: The final step involves the esterification of the carboxylate group with the nitrophenyl and pyrrolidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate: can be compared with other nitrophenyl derivatives and pyrrolidine-containing compounds.
Unique Features: The combination of a nitrophenyl group, a pyrrolidine ring, and a carboxylate ester makes this compound unique. This unique structure can lead to specific reactivity and applications that are not observed in similar compounds.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
Molecular Formula |
C20H17N3O7 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H17N3O7/c24-17(13-6-8-16(9-7-13)23(28)29)12-30-20(27)15-10-18(25)22(11-15)21-19(26)14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,21,26) |
InChI Key |
VYAMCIGMUVCVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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